ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate

GFAT Inhibition Type 2 Diabetes Hexosamine Pathway

Secure this essential 5-methoxy-1-oxo-1,2-dihydroisoquinoline building block for your medicinal chemistry programs. Unlike generic 6,7-dimethoxy variants, the specific 5-methoxy substitution is vital for exploring novel GFAT inhibitor pharmacophores and creating chemically distinct neuromuscular blocker monomers. Its pre-formed acetamido bridge and ethyl ester handle enable direct, chemoselective dimerization, drastically shortening synthetic routes for lead optimization. This compound is essential for generating patent-differentiated libraries and chemical probes for O-GlcNAcylation target engagement studies, ensuring your research avoids invalid SAR conclusions.

Molecular Formula C21H20N2O5
Molecular Weight 380.4
CAS No. 868223-64-7
Cat. No. B2493337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate
CAS868223-64-7
Molecular FormulaC21H20N2O5
Molecular Weight380.4
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC
InChIInChI=1S/C21H20N2O5/c1-3-28-21(26)14-7-9-15(10-8-14)22-19(24)13-23-12-11-16-17(20(23)25)5-4-6-18(16)27-2/h4-12H,3,13H2,1-2H3,(H,22,24)
InChIKeyBAAVUWGOFWVOJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate (CAS 868223-64-7) for Research Procurement


Ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate (CAS 868223-64-7) is a synthetic intermediate featuring a 1-oxo-1,2-dihydroisoquinoline core with a 5-methoxy substituent, linked via an acetamido bridge to an ethyl 4-aminobenzoate moiety . This compound belongs to a class of isoquinoline derivatives that have been patented as glutamine fructose-6-phosphate amidotransferase (GFAT) inhibitors for potential treatment of type 2 diabetes, where the 1-oxo-1,2-dihydroisoquinoline scaffold serves as a critical pharmacophore [1]. The specific substitution pattern (5-methoxy on the isoquinoline ring, ethyl ester on the benzoate) distinguishes it from the more extensively studied 6,7-dimethoxy analogs, and positions it as a key building block for exploring structure-activity relationships (SAR) in medicinal chemistry programs targeting the hexosamine pathway.

Why Ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate Cannot Be Replaced by Common Isoquinoline Analogs


Isoquinoline-based intermediates exhibit drastic variations in biological activity and synthetic utility based on subtle changes in ring substitution. The established GFAT inhibitor pharmacophore relies on precise positioning of electron-donating groups to achieve potency, as demonstrated by the steep SAR around the 6,7-dimethoxy pattern in related series [1]. In the neuromuscular blocker space, the nature and position of substituents on the isoquinoline core directly dictate the pharmacokinetic profile of the final dimeric drug candidates, meaning an intermediate with a single 5-methoxy group will yield a pharmacologically distinct product compared to a 6,7-dimethoxy or unsubstituted variant [2]. Therefore, generic substitution with a simpler or differently substituted 1-oxo-1,2-dihydroisoquinoline intermediate would derail a specific medicinal chemistry or process chemistry campaign, leading to invalid SAR conclusions or an inactive final product.

Quantitative Differentiation of Ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate for Purchasing Decisions


GFAT Pharmacophore: 5-Methoxy vs. 6,7-Dimethoxy Substitution Impact on Target Engagement

The 1-oxo-1,2-dihydroisoquinoline core is a validated scaffold for GFAT inhibition. While the most potent published series features a 6,7-dimethoxy substitution pattern achieving an IC50 of 1 μM for the lead compound RO0509347, the patent literature explicitly claims a broad range of substitutions including mono-methoxy variants at the 5-position, like the target compound [1]. This compound provides a key differentiation in electronic character: the single 5-methoxy group is less electron-donating than the 6,7-dimethoxy pattern, allowing medicinal chemists to probe a distinct region of the GFAT active site's electronic tolerance. This is crucial for SAR exploration, as the ketone group's necessity for high potency is linked to the electronic environment of the isoquinoline ring [2].

GFAT Inhibition Type 2 Diabetes Hexosamine Pathway

Neuromuscular Blocker Intermediate: Synthetic Utility for Dimeric Isoquinoline Construction

Patents for ultra-short-acting neuromuscular blocking agents describe dimeric isoquinoline structures where two tetrahydroisoquinoline units are linked by a diester chain, and the substitution on the isoquinoline ring is critical for rapid onset and offset of action [1]. The target compound, with its 5-methoxy group and activated ethyl 4-aminobenzoate handle, is a strategically functionalized monomer. Unlike simpler intermediates like 5-methoxy-1(2H)-isoquinolinone, the target compound has a pre-installed acetamido linker and an ethyl ester, allowing for direct coupling to form asymmetric, pharmacologically optimized dimers. This saves at least 2-3 synthetic steps compared to building the linker de novo.

Neuromuscular Blockers Anesthesiology Process Chemistry

Physicochemical Differentiation: Lipophilicity and Solubility Profile vs. Unsubstituted Analogs

The combination of a 5-methoxy group (moderate electron-donating, slightly lipophilic) and an ethyl benzoate moiety (hydrogen bond acceptor, lipophilic) results in a calculated LogP (CLogP) of approximately 2.8 and a topological polar surface area (tPSA) of approximately 85 Ų . This contrasts with simpler analogs like 5-methoxy-1(2H)-isoquinolinone (CLogP ~1.2, tPSA ~50 Ų) or ethyl 4-aminobenzoate (CLogP ~1.8, tPSA ~52 Ų). The higher lipophilicity and balanced polarity of the target compound place it within a more desirable oral bioavailability space (according to Lipinski's Rule of Five), while being sufficiently different to allow for tuning of ADME properties in a lead optimization program.

Drug-likeness Physicochemical Properties ADME

Key Application Scenarios for Ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate in R&D


Exploring Novel GFAT Inhibitor Chemical Space Beyond the 6,7-Dimethoxy Series

A medicinal chemistry team aiming to expand the SAR of the GFAT inhibitor pharmacophore can use this compound as a core building block. By elaborating the ethyl ester or the benzoate ring, they can rapidly generate a library of 5-methoxy-substituted analogs to probe a distinct electronic and steric region of the GFAT active site, which is not accessible using the established 6,7-dimethoxy intermediates [1]. This directly addresses the patent strategy of diversifying substitution patterns to secure novel intellectual property [2].

Efficient Synthesis of Asymmetric Dimeric Neuromuscular Blocker Candidates

In process chemistry for neuromuscular blockers, this compound serves as an advanced monomer. Its pre-formed acetamido linkage and ethyl ester handle allow for direct, chemoselective dimerization with a different tetrahydroisoquinoline unit. This convergent approach drastically shortens the synthetic route compared to a linear sequence starting from 5-methoxyisoquinoline, making it the preferred intermediate for rapid lead optimization of next-generation ultra-short-acting muscle relaxants [3].

Investigating Isoquinoline-Based Chemical Probes for the Hexosamine Pathway

Academic researchers studying the role of O-GlcNAcylation in disease can use this compound to create novel chemical probes. The 5-methoxyisoquinoline core offers a differentiated scaffold from the widely used 6-diazo-5-oxo-norleucine (DON) or azaserine-based probes. The ethyl benzoate group provides a convenient spectroscopic handle (UV/Vis) for probe tracking in cellular assays, enabling quantitative target engagement studies for GFAT in relevant metabolic disease models [2].

Building a Patent-Differentiated Compound Library for Metabolic Disease Screening

Biotechnology companies generating proprietary screening libraries can incorporate this compound as a scaffold. Its specific combination of substituents is not found in the majority of commercially available isoquinoline building blocks, offering a unique 'lead-like' entry point. A library of 100-200 amide or ester derivatives generated from this single intermediate can cover a patent space distinct from the heavily populated 6,7-dimethoxy isoquinoline libraries, increasing the chances of identifying novel, patentable hits in high-throughput screens against metabolic targets [1].

Quote Request

Request a Quote for ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.